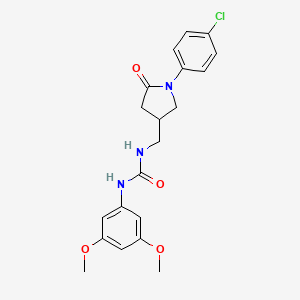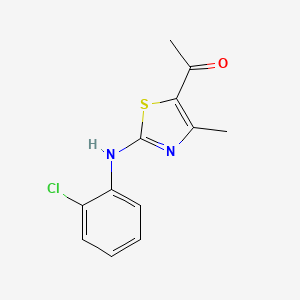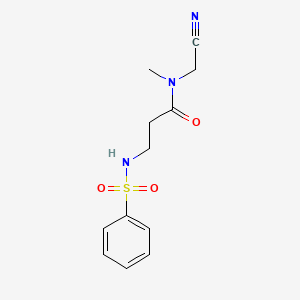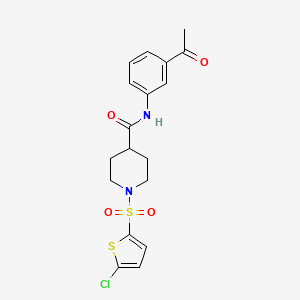
5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods, including microwave-assisted synthesis, which is a time-efficient and eco-friendly approach. For instance, the microwave-assisted synthesis of 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole has been reported, indicating the potential for similar methods to be applied to the synthesis of 5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol . Additionally, one-pot synthesis methods have been utilized for the preparation of tetra-substituted imidazoles, suggesting that a similar approach might be applicable for the compound .
Molecular Structure Analysis
Imidazole derivatives often crystallize in various crystal systems, with reported structures in the orthorhombic, monoclinic, and triclinic space groups . The molecular structure is typically characterized by planar imidazole rings, and the spatial arrangement of substituents can lead to different intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Imidazole derivatives can participate in a range of chemical reactions, including the formation of metal complexes, which can alter their chemical and biological properties . The presence of functional groups such as thiol may also enable further chemical modifications, potentially leading to the synthesis of new compounds with varied applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Factors such as bond lengths, bond angles, and torsion angles play a role in determining the compound's stability and reactivity . Spectroscopic techniques like FT-IR, NMR, and HRMS are commonly used to characterize these compounds . Additionally, the electronic properties, such as the distribution of electron density and the energy of frontier molecular orbitals, are crucial for understanding the compound's behavior in different chemical environments .
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
Research on compounds structurally related to "5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol" highlights their unique molecular structures and properties. For instance, studies on similar imidazole derivatives emphasize their planar configurations and potential interactions with biological molecules. The crystal structure analysis of such compounds provides insights into their molecular geometry, enabling the design of materials with specific chemical and physical properties (Shraddha et al., 2020).
Antimicrobial and Antioxidant Applications
Compounds within the same family as "5-(4-chlorophenyl)-1-(4-ethoxyphenyl)-1H-imidazole-2-thiol" have been explored for their antimicrobial and antioxidant properties. A particular study synthesized formazans from Mannich base derivatives of a related chemical structure, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Another research effort focused on a novel antioxidant compound indicating potential for reducing oxidative stress and enhancing endogenous defense systems (Shehzadi et al., 2018).
Anticancer and Enzyme Inhibition
Derivatives similar to the target compound have shown promising in vitro and in vivo anticancer activities. A study on 1-(3′,4′,5′-Trimethoxyphenyl)-2-Aryl-1H-Imidazole derivatives revealed potent inhibition of tubulin polymerization, highlighting a significant reduction in tumor mass in mouse models (Romagnoli et al., 2016). Another research investigated the synthesis and anticancer activity of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, showing concentration-dependent cellular growth inhibitory effects on breast carcinoma cell lines (Gomha et al., 2014).
Corrosion Inhibition
The corrosion inhibition properties of related 1,3,4-thiadiazoles on mild steel in acidic solutions were explored, demonstrating the potential of these compounds to serve as effective corrosion inhibitors. The effectiveness was correlated with quantum chemical parameters, offering insights into the design of new corrosion inhibitors for industrial applications (Bentiss et al., 2007).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-2-21-15-9-7-14(8-10-15)20-16(11-19-17(20)22)12-3-5-13(18)6-4-12/h3-11H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXQHJKIKIDXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)

![5-((3,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516084.png)
![2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B2516085.png)
![1'-Methyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2516087.png)


![3-[[1-(5-Methylthiophen-2-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2516090.png)


![N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2516094.png)